molecular formula C24H31N3O2 B2435681 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 921895-01-4

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2435681
CAS No.: 921895-01-4
M. Wt: 393.531
InChI Key: MJTLFZRECXEZBN-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the indoline derivative: Starting with an appropriate indole precursor, methylation can be achieved using methyl iodide in the presence of a base.

    Ethylation of the benzamide: The benzamide core can be ethylated using ethyl bromide in the presence of a suitable catalyst.

    Coupling reactions: The final step involves coupling the indoline and benzamide derivatives through a series of reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide could have various applications in scientific research:

    Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigating its pharmacological properties, including potential therapeutic effects.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways would depend on its structure and the biological context in which it is studied. Typically, benzamide derivatives can act on neurotransmitter receptors or other signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-(1-methylindolin-5-yl)ethyl)benzamide
  • 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide

Uniqueness

The unique structural features of 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, such as the ethoxy group and the specific arrangement of the indoline and pyrrolidine moieties, may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-3-29-21-9-6-18(7-10-21)24(28)25-17-23(27-13-4-5-14-27)19-8-11-22-20(16-19)12-15-26(22)2/h6-11,16,23H,3-5,12-15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTLFZRECXEZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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